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molecular formula C9H6N2O2 B8553201 Diisocyanatotoluene

Diisocyanatotoluene

Cat. No. B8553201
M. Wt: 174.16 g/mol
InChI Key: JXCHMDATRWUOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05283269

Procedure details

The partially capped toluylene diisocyanate was prepared by reacting a technical grade mixture of 1.05 kg of 2,4-diisocyanatotoluene (6 mol) and 260 g of 2,6-diisocyanatotoluene (1.5 mol) with 1.03 kg of dibutylanine (8 mol) at 50° C. in 600 g of toluene
Quantity
1.05 kg
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1](C1C=C(N=C=O)C=CC=1C)=[C:2]=[O:3].[N:14](C1C=CC=C(N=C=O)C=1C)=[C:15]=[O:16].[C:27]1([CH3:33])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH:30]1[CH:31]=[CH:32][C:27]([CH:33]([N:14]=[C:15]=[O:16])[N:1]=[C:2]=[O:3])=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
1.05 kg
Type
reactant
Smiles
N(=C=O)C1=C(C=CC(=C1)N=C=O)C
Name
Quantity
260 g
Type
reactant
Smiles
N(=C=O)C1=C(C(=CC=C1)N=C=O)C
Name
Quantity
600 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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